Manzamine A

Vue d'ensemble

Description

Manzamine A is a novel antitumor alkaloid that was originally isolated from marine sponges . It is a member of the manzamine alkaloids and has been reported to exhibit various bioactivities, including anticancer, anti-hyperlipidemic, anti-atherosclerotic, antibiotic, and antiviral activities .

Synthesis Analysis

The total synthesis of Manzamine A has been a subject of interest due to its complex structure and potent bioactivities . The successful synthetic campaign over the past decade is based on stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .

Molecular Structure Analysis

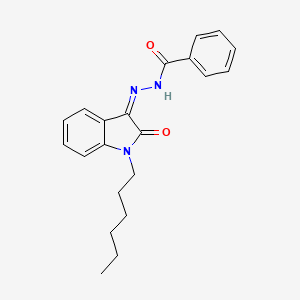

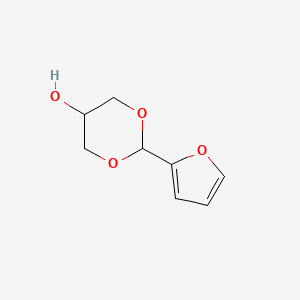

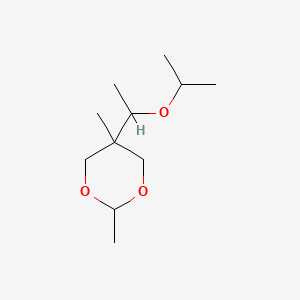

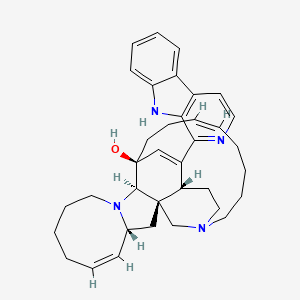

Manzamine A is characterized by a macrocyclic ring, one or two nitrogen atoms, and for some members, by the presence of β-carboline moiety . Its molecular formula is C36H44N4O, and it has a molecular weight of 548.76 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Manzamine A include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .

Physical And Chemical Properties Analysis

Manzamine A has a molecular weight of 548.76 and its molecular formula is C36H44N4O . It is soluble in DMSO .

Applications De Recherche Scientifique

Total Synthesis of Manzamine Alkaloids

Manzamine alkaloids are a diverse and highly complex family of marine natural products. The unique macrocyclic structural features of these alkaloids inspired the development of many fascinating synthetic routes . A unified approach has been developed for the total synthesis of four complex manzamine alkaloids – namely nakadomarin A, manzamine A, ircinal A, and ircinol A .

Anti-Viral Properties

Manzamine A is a marine-derived alkaloid which has anti-viral properties and is currently being investigated for its efficacy in the treatment of certain viruses such as malaria, herpes, and HIV-1 .

Anti-Proliferative Properties

In addition to its anti-viral properties, Manzamine A also has anti-proliferative properties. It is being investigated for its efficacy in the treatment of certain cancers, including breast, cervical, and colorectal cancers .

Effects on Bone Health

Manzamine A has been found to exert effects via modulation of SIX1 gene expression, a gene critical to craniofacial development via the WNT, NOTCH, and PI3K/AKT pathways . It has been suggested that Manzamine A may have great effects on bone health overall and may disrupt skeletal development, homeostasis, and repair .

Effects on Osteoblast Function

Manzamine A has been found to significantly affect the function of osteoblasts, the cells responsible for the generation of bone . It has been observed to cause a significant decrease in cell viability, increase in cellular apoptosis, and decrease in alkaline phosphatase activity .

Inhibition of Cell Proliferation and Survival Proteins

In silico binding experiments have shown that Manzamine A potentially acts as an inhibitor of cell proliferation and survival proteins, such as Iκb, JAK2, AKT, PKC, FAK, and Bcl-2 .

Mécanisme D'action

Target of Action

Manzamine A, a marine-derived alkaloid, has been found to interact with several targets. The primary targets of Manzamine A are Vacuolar ATPases (v-ATPases) and the SIX1 protein . v-ATPases are proton pumps that play a crucial role in maintaining the acidic environment in vacuoles, which is essential for various cellular processes . The SIX1 protein is an oncoprotein associated with oncogenesis in cervical cancer .

Mode of Action

Manzamine A interacts with its targets in a unique way. It interferes with the proton pump activity of v-ATPases, leading to an increase in the acidic vacuolar/lysosomal compartment . This interaction inhibits autophagy at the level of autophagosome–lysosome fusion and/or autophagosome turnover . In the case of the SIX1 protein, Manzamine A decreases its levels, thereby potentially inhibiting oncogenesis in cervical cancer .

Biochemical Pathways

The interaction of Manzamine A with v-ATPases affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. By inhibiting v-ATPase activity, Manzamine A disrupts autophagosome turnover, thereby inhibiting autophagy .

Result of Action

The inhibition of autophagy by Manzamine A has significant cellular effects. It has been shown to inhibit the growth of pancreatic cancer cells and cervical cancer cells . By preventing autophagosome turnover, Manzamine A may disrupt the growth and survival mechanisms of these cancer cells . The reduction of the SIX1 protein levels by Manzamine A could potentially inhibit the oncogenic processes in cervical cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/b4-1-,13-7-/t26-,30-,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCSLKWLLSEMDQ-MKYGIPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001098329 | |

| Record name | (1R,4S,9Z,13S,13aR,20aR,21aR)-2,3,5,6,7,8,11,12,15,16,17,18,20a,21-Tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-1,13-etheno-4,21a-methano-1H-azocino[1′,2′:1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manzamine A | |

CAS RN |

104196-68-1 | |

| Record name | (1R,4S,9Z,13S,13aR,20aR,21aR)-2,3,5,6,7,8,11,12,15,16,17,18,20a,21-Tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-1,13-etheno-4,21a-methano-1H-azocino[1′,2′:1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104196-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S,9Z,13S,13aR,20aR,21aR)-2,3,5,6,7,8,11,12,15,16,17,18,20a,21-Tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-1,13-etheno-4,21a-methano-1H-azocino[1′,2′:1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)